cis-8,11,14-Eicosatrienoic acid methyl ester (DGLA methyl ester, 20:3n-6) is a high-purity fatty acid methyl ester (FAME) utilized extensively as an analytical reference standard and biochemical precursor. As the esterified form of dihomo-gamma-linolenic acid, it features a 20-carbon chain with three cis double bonds at the 8, 11, and 14 positions. In industrial and laboratory procurement, this compound is primarily sourced for quantitative gas chromatography (GC-FID/MS) applications, lipidomic profiling, and as a stable precursor for investigating Series 1 prostaglandin biosynthesis. Its methyl esterification fundamentally alters its volatility, lipophilicity, and handling stability compared to the free acid, making it the required format for high-throughput FAME analysis and non-polar solvent formulations [1].
Substituting cis-8,11,14-Eicosatrienoic acid methyl ester with its free acid counterpart (DGLA) or closely related omega-6 FAMEs (such as Arachidonic acid methyl ester) critically compromises analytical and biological workflows. The free acid form lacks the volatility required for direct GC injection, necessitating hazardous, time-consuming derivatization steps (e.g., BF3/methanol) that introduce quantitative errors and risk column degradation [1]. Furthermore, substituting with Arachidonic acid methyl ester (20:4n-6) is functionally invalid; the absence of the Δ5 double bond in DGLA dictates entirely different retention times on cyanopropyl columns and shifts downstream enzymatic processing from pro-inflammatory Series 2 prostaglandins to anti-inflammatory Series 1 pathways [2]. Procurement must specify the exact 20:3n-6 methyl ester to ensure chromatographic baseline resolution and accurate metabolic mapping.
For quantitative lipidomic profiling, cis-8,11,14-Eicosatrienoic acid methyl ester provides direct compatibility with GC-FID and GC-MS systems, eliminating the need for in situ esterification required by the DGLA free acid. The methyl ester form prevents the severe peak tailing and column degradation associated with injecting free polyunsaturated fatty acids onto standard cyanopropyl polysiloxane columns (such as SP-2560 or DB-FFAP)[1].
| Evidence Dimension | GC-FID/MS Processability |
| Target Compound Data | Direct injection ready (sharp peaks, high volatility) |
| Comparator Or Baseline | DGLA free acid (requires pre-column derivatization; causes peak tailing) |
| Quantified Difference | 100% elimination of esterification prep steps |
| Conditions | Standard FAME analysis on SP-2560 or DB-FFAP capillary columns |
Eliminating the derivatization step reduces sample preparation time, minimizes oxidation risks during handling, and improves quantitative reproducibility in high-throughput lipidomic screening.
In metabolic studies, calculating Delta-5-desaturase (D5D) activity requires precise quantification of the 20:4n-6 / 20:3n-6 ratio. cis-8,11,14-Eicosatrienoic acid methyl ester demonstrates distinct chromatographic separation from Arachidonic acid methyl ester (20:4n-6). On a highly polar cyanopropyl column, the 20:3n-6 methyl ester exhibits an Equivalent Chain Length (ECL) of approximately 22.99, ensuring baseline resolution from the 20:4n-6 methyl ester[1].
| Evidence Dimension | Equivalent Chain Length (ECL) / Retention Behavior |
| Target Compound Data | ECL ~22.99 (distinct early elution) |
| Comparator Or Baseline | Arachidonic acid methyl ester (later elution due to additional Δ5 double bond) |
| Quantified Difference | Baseline resolution achieved on cyanopropyl columns |
| Conditions | GC-FID using SP-2560 or equivalent capillary column |
Guaranteed baseline separation from arachidonic acid is mandatory for accurate D5D enzyme activity calculations and reliable omega-6 pathway mapping.
When used as a substrate or standard in cyclooxygenase (COX) assays, the methyl ester of DGLA undergoes a distinct oxygenation pathway compared to arachidonic acid. Because DGLA lacks the Δ5 double bond, COX-catalyzed peroxidation exclusively yields C-8 oxygenation products (e.g., •C8H15O3 radicals) rather than the complex mixture of C-11 and C-15 oxygenation products seen with arachidonic acid [1].
| Evidence Dimension | COX-catalyzed radical formation |
| Target Compound Data | Exclusive C-8 oxygenation (•C8H15O3 radical formation) |
| Comparator Or Baseline | Arachidonic acid (mixed C-11/C-15 oxygenation) |
| Quantified Difference | Elimination of Δ5-dependent radical species |
| Conditions | COX-catalyzed peroxidation monitored by LC/MS |
This predictable, simplified oxidation profile makes the compound an ideal standard for isolating specific COX-mediated pathways and studying Series 1 prostaglandin biosynthesis.
For the preparation of stable, multi-component analytical reference mixtures, cis-8,11,14-Eicosatrienoic acid methyl ester is significantly more lipophilic than the DGLA free acid. This structural modification reduces aqueous solubility and enhances stability in non-polar carrier solvents like heptane or hexane (commonly supplied at 10.0 mg/mL), preventing the micelle formation and phase-separation issues that complicate free acid standard storage .
| Evidence Dimension | Solvent compatibility and lipophilicity |
| Target Compound Data | Highly soluble and stable in heptane/hexane at 10.0 mg/mL |
| Comparator Or Baseline | DGLA free acid (amphiphilic, prone to micellization in certain matrices) |
| Quantified Difference | Superior homogeneity in non-polar reference standards |
| Conditions | Commercial standard storage in heptane |
Procurement of the methyl ester form ensures long-term stability and concentration accuracy when stockpiling analytical reference standards for lipidomics.
Procured as a direct-injection standard for GC-FID/MS to accurately quantify omega-6 profiles in biological matrices without the need for prior derivatization, ensuring high-throughput processability[1].
Utilized alongside arachidonic acid methyl ester to accurately calculate the 20:4n-6 / 20:3n-6 ratio, serving as a critical biomarker for metabolic health and desaturase efficiency due to its baseline chromatographic resolution [1].
Employed as a specific substrate or standard to map C-8 oxygenation and Series 1 prostaglandin synthesis, avoiding the complex mixed oxidation profiles generated by arachidonic acid [1].
Formulated into multi-component lipid standards in non-polar solvents (e.g., heptane) where the free acid would cause phase instability or degradation over time, ensuring long-term shelf life for laboratory stockpiles [1].